1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-1-prop-2-en-1-ylurea
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Overview
Description
3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)UREA is a complex organic compound that features a unique combination of functional groups, including methoxyphenyl, oxadiazole, and urea moieties
Preparation Methods
The synthesis of 3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)UREA typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, and the urea moiety is formed through the reaction of isocyanates with amines. Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. .
Scientific Research Applications
3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to target molecules. The urea moiety may also play a role in stabilizing these interactions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives and methoxyphenyl-containing molecules. Compared to these, 3-{[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)UREA stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone .
Properties
Molecular Formula |
C22H24N4O5 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methoxyphenyl)-1-prop-2-enylurea |
InChI |
InChI=1S/C22H24N4O5/c1-5-12-26(22(27)23-16-8-6-7-9-17(16)28-2)14-20-24-21(25-31-20)15-10-11-18(29-3)19(13-15)30-4/h5-11,13H,1,12,14H2,2-4H3,(H,23,27) |
InChI Key |
VSCACSTXSNJSTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)NC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
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